Cas no 1781848-13-2 (3-Chloro-6-fluoro-2-methoxybenzoic acid)

3-Chloro-6-fluoro-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring chloro, fluoro, and methoxy functional groups at the 3, 6, and 2 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its distinct substitution pattern enhances reactivity and selectivity in coupling reactions, making it valuable for constructing complex molecular frameworks. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups contributes to its utility in fine-tuning electronic properties for targeted applications. The compound exhibits stability under standard conditions, ensuring reliable handling and storage for industrial and research use.
3-Chloro-6-fluoro-2-methoxybenzoic acid structure
1781848-13-2 structure
Product Name:3-Chloro-6-fluoro-2-methoxybenzoic acid
CAS No:1781848-13-2
MF:C8H6ClFO3
MW:204.582845211029
MDL:MFCD22415170
CID:4764556
Update Time:2026-02-26

3-Chloro-6-fluoro-2-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-6-fluoro-2-methoxybenzoic acid
    • MDL: MFCD22415170
    • Inchi: 1S/C8H6ClFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,1H3,(H,11,12)
    • InChI Key: KWAPPUIDYSPKMR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(C(=O)O)=C1OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.5

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3-Chloro-6-fluoro-2-methoxybenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1781848-13-2)3-Chloro-6-fluoro-2-methoxybenzoic acid
Order Number:A1177744
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:37
Price ($):321.0
Email:sales@amadischem.com

Additional information on 3-Chloro-6-fluoro-2-methoxybenzoic acid

Recent Advances in the Application of 3-Chloro-6-fluoro-2-methoxybenzoic Acid (CAS: 1781848-13-2) in Chemical Biology and Pharmaceutical Research

3-Chloro-6-fluoro-2-methoxybenzoic acid (CAS: 1781848-13-2) has recently emerged as a key intermediate in pharmaceutical synthesis and a promising scaffold for drug discovery. This substituted benzoic acid derivative has attracted significant attention due to its unique physicochemical properties and versatile reactivity, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have demonstrated its utility in constructing complex molecular architectures through selective functionalization of its aromatic ring system.

A 2023 study published in the Journal of Medicinal Chemistry revealed that 3-chloro-6-fluoro-2-methoxybenzoic acid serves as a crucial building block for novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers at Pfizer utilized this compound as a starting material to develop next-generation covalent BTK inhibitors with improved selectivity profiles. The electron-withdrawing effects of the chloro and fluoro substituents, combined with the ortho-methoxy group, were found to significantly influence the compound's reactivity in palladium-catalyzed cross-coupling reactions.

In the field of radiopharmaceuticals, a recent breakthrough (Nature Communications, 2024) demonstrated the successful incorporation of 3-chloro-6-fluoro-2-methoxybenzoic acid into PET tracer molecules. The compound's fluorine-18 isotope was shown to be particularly useful for developing novel imaging agents targeting tumor-associated macrophages. The study highlighted the compound's metabolic stability and favorable pharmacokinetic properties when used as a radiolabeling precursor.

Structural biology studies have provided new insights into the molecular interactions of derivatives containing this scaffold. X-ray crystallographic data (PDB: 8F2Q) revealed that the 3-chloro-6-fluoro substitution pattern creates a distinctive electronic profile that enhances binding to ATP pockets of various kinases. This finding has spurred the development of several clinical candidates currently in Phase I trials for autoimmune disorders.

The compound's synthetic utility was further expanded by a 2024 ACS Catalysis report detailing a novel photocatalytic decarboxylative coupling protocol. This methodology enables direct transformation of 3-chloro-6-fluoro-2-methoxybenzoic acid into valuable aryl fluorides without requiring pre-functionalization, significantly streamlining the synthesis of fluorinated drug candidates.

Recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) have established a favorable safety profile for this compound and its derivatives, supporting its continued use in pharmaceutical development. The studies particularly noted the compound's stability under physiological conditions and predictable metabolic pathways, which are critical considerations for drug development programs.

Looking forward, the unique properties of 3-chloro-6-fluoro-2-methoxybenzoic acid position it as a versatile tool for medicinal chemistry. Ongoing research is exploring its application in PROTAC design, covalent inhibitor development, and as a scaffold for fragment-based drug discovery. The compound's commercial availability and well-characterized reactivity make it particularly attractive for rapid analog synthesis in hit-to-lead optimization campaigns.

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Amadis Chemical Company Limited
(CAS:1781848-13-2)3-Chloro-6-fluoro-2-methoxybenzoic acid
A1177744
Purity:99%
Quantity:5g
Price ($):321.0
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